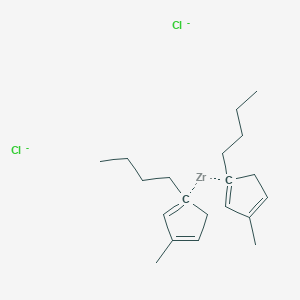
1-Butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride involves the reaction of 1-butyl-3-methylcyclopentadiene with zirconium tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride is widely used in scientific research due to its catalytic properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 1-butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride involves the coordination of the zirconium center with the cyclopentadienyl ligands. This coordination activates the zirconium center, making it highly reactive and capable of catalyzing various chemical reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
1-Butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride is unique due to its specific ligand structure, which provides distinct catalytic properties. Similar compounds include:
Bis(cyclopentadienyl)zirconium dichloride: This compound has similar catalytic properties but lacks the butyl and methyl substituents, which can affect its reactivity and selectivity.
Bis(pentamethylcyclopentadienyl)zirconium dichloride: This compound has additional methyl groups, which can enhance its stability and catalytic activity.
These similar compounds highlight the importance of ligand structure in determining the reactivity and applications of zirconium-based catalysts .
Properties
Molecular Formula |
C20H32Cl2Zr-2 |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
1-butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride |
InChI |
InChI=1S/2C10H16.2ClH.Zr/c2*1-3-4-5-10-7-6-9(2)8-10;;;/h2*6,8H,3-5,7H2,1-2H3;2*1H;/p-2 |
InChI Key |
TXZAOMBRMPNBTI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC1=CC(=CC1)C.CCCCC1=CC(=CC1)C.[Cl-].[Cl-].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



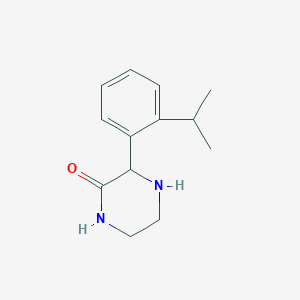

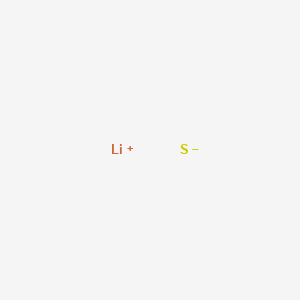
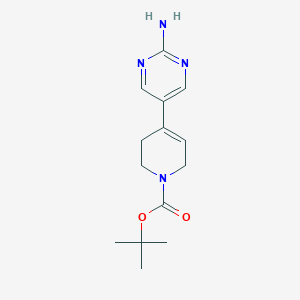
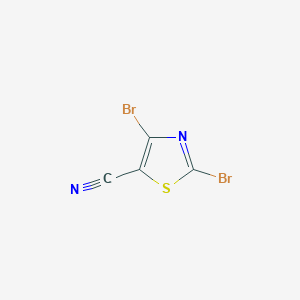
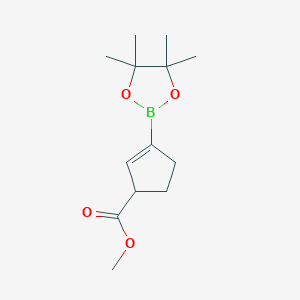

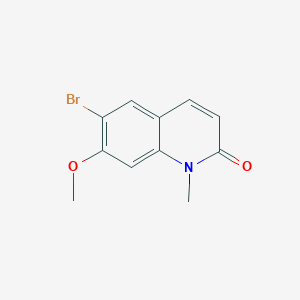
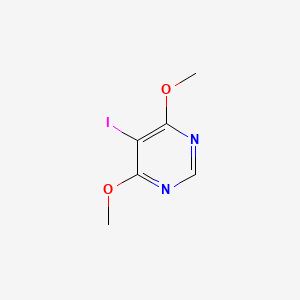


![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B13919951.png)

